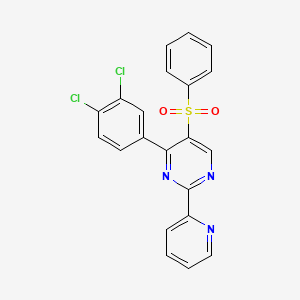

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

CAS No.: 339107-70-9

Cat. No.: VC4956278

Molecular Formula: C21H13Cl2N3O2S

Molecular Weight: 442.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339107-70-9 |

|---|---|

| Molecular Formula | C21H13Cl2N3O2S |

| Molecular Weight | 442.31 |

| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine |

| Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H |

| Standard InChI Key | DWPWJAHCNXMFAP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrimidine ring serves as the central scaffold, with substitutions at positions 2, 4, and 5 influencing electronic and steric properties. The 3,4-dichlorophenyl group introduces electron-withdrawing effects via chlorine atoms, enhancing the compound’s electrophilicity and potential for π-π stacking interactions . The phenylsulfonyl group at position 5 contributes to polarity and hydrogen-bonding capacity, while the 2-pyridinyl group at position 2 introduces a basic nitrogen atom capable of coordinating metal ions or participating in acid-base reactions .

Molecular Formula and Weight

Synthesis and Reaction Pathways

Conventional Synthetic Routes

Pyrimidine derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with amidines or urea derivatives.

-

Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .

For this compound, a plausible route involves:

-

Forming the pyrimidine core using a dichlorophenyl-substituted diamine.

-

Sulfonylation at position 5 using phenylsulfonyl chloride.

-

Introducing the 2-pyridinyl group via palladium-catalyzed cross-coupling .

Green Chemistry Approaches

Recent advances emphasize solvent-free, ultrasound-assisted methods. For example, polyfluoro-imidazo[1,2-a]pyrimidines were synthesized under ultrasound irradiation in open air, achieving high yields without catalysts . Adapting such methods could reduce reaction times and improve sustainability for the target compound.

Example Protocol (Hypothetical)

-

Reactants:

-

4-(3,4-Dichlorophenyl)-2-aminopyrimidine

-

Phenylsulfonyl chloride

-

2-Pyridinylboronic acid

-

-

Conditions:

-

Ultrasound irradiation (40 kHz, 30–60 min)

-

Solvent-free, 80–100°C

-

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Predicted >200°C due to aromatic stacking and sulfonyl group rigidity .

-

Boiling Point: Estimated ~500°C (extrapolated from similar sulfonated pyrimidines) .

-

Density: ~1.5 g/cm³, consistent with halogenated aromatics .

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume